Cas no 325979-79-1 (5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a chlorinated thiophene carboxamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The chloro and methyl substituents enhance its reactivity and selectivity, particularly in interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or antimicrobial agents. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry and drug discovery applications.
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide structure
325979-79-1 structure
Product Name:5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS No:325979-79-1
MF:C13H9ClN2OS2
MW:308.806359052658
CID:6399844
PubChem ID:896899
Update Time:2025-08-02

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
    • 5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, 5-chloro-N-(4-methyl-2-benzothiazolyl)-
    • CHEMBL1352956
    • Cambridge id 7240997
    • HMS2258F04
    • 325979-79-1
    • SMR000017385
    • AKOS003280433
    • F0174-0293
    • 5-CHLORO-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
    • WAY-278485
    • MLS000100579
    • Inchi: 1S/C13H9ClN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17)
    • InChI Key: DWHZCHWSVPXJNC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NC2=NC3C(C)=CC=CC=3S2)=O)S1

Computed Properties

  • Exact Mass: 307.9844830g/mol
  • Monoisotopic Mass: 307.9844830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 98.5Ų

Experimental Properties

  • Density: 1.522±0.06 g/cm3(Predicted)
  • pka: 7.70±0.70(Predicted)

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Additional information on 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

5-Chloro-N-(4-Methyl-1,3-Benzothiazol-2-Yl)Thiophene-2-Carboxamide: A Comprehensive Overview

5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 325979-79-1) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a thiophene ring system with a benzothiazole moiety. The presence of a chlorine substituent at the 5-position of the thiophene ring further enhances its chemical reactivity and potential applications in various industries.

The synthesis of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amide formation. Recent advancements in catalytic methodologies have enabled the efficient synthesis of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing the time required for the formation of the desired product.

One of the most notable applications of this compound lies in its potential as a building block for more complex molecular architectures. The thiophene ring system is known for its aromatic stability and electronic properties, making it an ideal component for constructing functional materials such as organic semiconductors and sensors. Additionally, the benzothiazole moiety contributes to the compound's ability to engage in hydrogen bonding and π–π interactions, which are crucial for its performance in supramolecular assemblies.

Recent studies have highlighted the importance of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in drug discovery efforts. Its unique combination of structural features makes it a promising candidate for modulating enzyme activity and targeting specific biological pathways. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which play a critical role in various cellular processes. Preliminary in vitro studies have demonstrated moderate inhibitory activity, suggesting that this compound could serve as a lead molecule for further optimization.

In addition to its biological applications, this compound has also been explored for its role in materials science. The incorporation of thiophene-based units into polymer frameworks has been shown to enhance their electronic properties, making them suitable for use in flexible electronics and optoelectronic devices. The presence of the benzothiazole group further improves the thermal stability and mechanical robustness of these materials, making them viable candidates for next-generation technologies.

The chemical stability and reactivity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have been extensively studied under various conditions. Researchers have reported that the compound exhibits excellent stability under ambient conditions but undergoes selective transformations under specific reaction conditions. For example, treatment with strong oxidizing agents leads to the formation of oxidized derivatives, which may find applications in redox-active materials.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential for ensuring sustainable practices. Recent research has focused on assessing its biodegradability under aerobic and anaerobic conditions. Initial findings suggest that the compound undergoes slow degradation due to its aromatic structure; however, microbial consortia capable of metabolizing such compounds are being explored to mitigate potential environmental concerns.

In conclusion, 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 325979-79-1) represents a versatile building block with diverse applications across multiple disciplines. Its unique molecular structure enables it to serve as a valuable tool in drug discovery and materials science while offering opportunities for further exploration into its chemical properties and environmental impact.

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